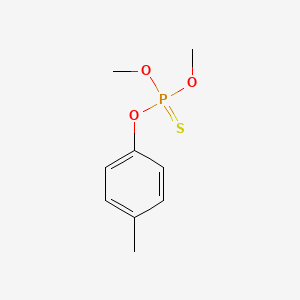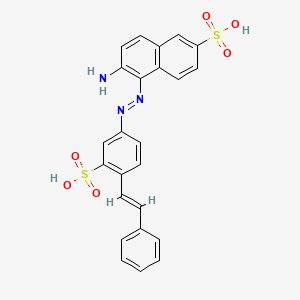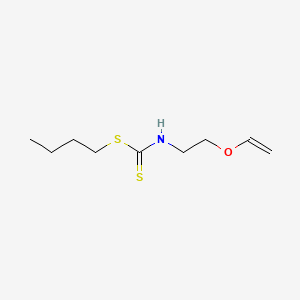
Stavudine/lamivudine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stavudine and lamivudine are nucleoside reverse transcriptase inhibitors used primarily in the treatment of Human Immunodeficiency Virus (HIV) infections. Stavudine is an analogue of thymidine, while lamivudine is an analogue of cytosine. Both compounds work by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Stavudine is synthesized from thymidine through a series of chemical reactions, including dehydrogenation and deoxygenation. The process involves the use of reagents such as sodium periodate and sodium borohydride . Lamivudine is synthesized from cytosine through a multi-step process that includes the formation of an oxathiolane ring .
Industrial Production Methods: Industrial production of stavudine and lamivudine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in controlled environments to maintain the stability of the compounds .
Análisis De Reacciones Químicas
Types of Reactions: Stavudine and lamivudine undergo various chemical reactions, including oxidation, reduction, and substitution. For example, stavudine’s secondary amine group reacts with 3-methyl-2-benzothiazoline hydrazone in the presence of ferric chloride, resulting in a compound with a maximum absorbance at 626 nm .
Common Reagents and Conditions: Common reagents used in the reactions of stavudine and lamivudine include potassium permanganate, sodium metaperiodate, and ferric chloride. These reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of stavudine and lamivudine include various derivatives that are used in further chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Stavudine and lamivudine are extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. They are crucial components in the development of antiretroviral therapies for HIV and are also used in studies related to viral replication and resistance . Additionally, these compounds are used in the development of combination therapies to enhance the efficacy of HIV treatment .
Mecanismo De Acción
Stavudine and lamivudine exert their effects by inhibiting the activity of the HIV-1 reverse transcriptase enzyme. Stavudine is phosphorylated to active metabolites that compete for incorporation into viral DNA, acting as chain terminators of DNA synthesis . Lamivudine works similarly by blocking the HIV reverse transcriptase and hepatitis B virus polymerase, thereby preventing viral replication .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to stavudine and lamivudine include zidovudine, didanosine, and nevirapine. These compounds are also nucleoside reverse transcriptase inhibitors used in the treatment of HIV .
Uniqueness: Stavudine and lamivudine are unique in their specific molecular structures and mechanisms of action. While zidovudine and didanosine also inhibit reverse transcriptase, they differ in their chemical composition and pharmacokinetic properties. Lamivudine, for instance, is effective against both HIV-1 and HIV-2, as well as hepatitis B, making it a versatile antiretroviral agent .
Propiedades
Número CAS |
880256-72-4 |
|---|---|
Fórmula molecular |
C18H23N5O7S |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O4.C8H11N3O3S/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8;9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h2-4,7-8,13H,5H2,1H3,(H,11,14,15);1-2,6-7,12H,3-4H2,(H2,9,10,13)/t7-,8+;6-,7+/m00/s1 |
Clave InChI |
JUZRKMWONRCFNB-LAYJTVFSSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO.C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


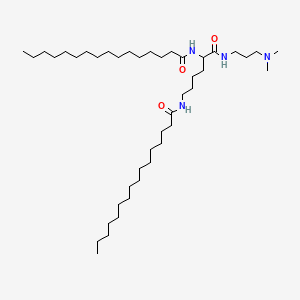
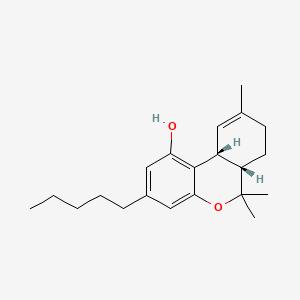

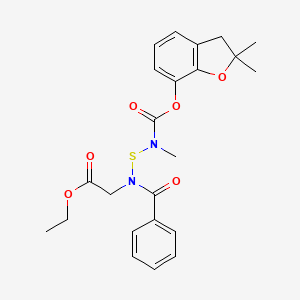
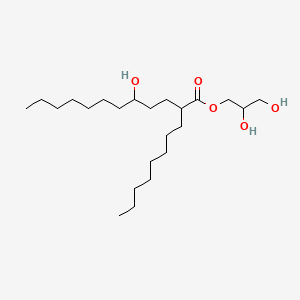

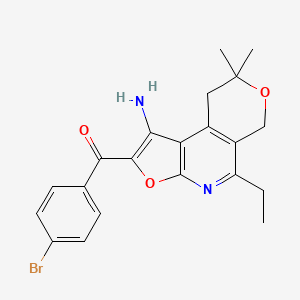

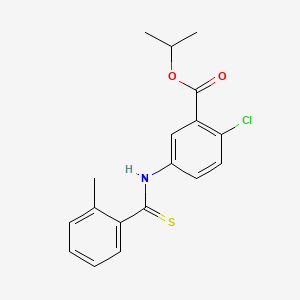

![(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12696372.png)
